molecular formula C17H27NO4 B13913434 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester CAS No. 55470-81-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester

Cat. No.: B13913434
CAS No.: 55470-81-0
M. Wt: 309.4 g/mol
InChI Key: UASRSUHLPPAVPJ-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds and is commonly referred to as a Hantzsch ester .

Preparation Methods

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is often carried out under reflux conditions in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, and reducing agents like hydrogen sources in organocatalytic reductive amination . Major products formed from these reactions include various pyridine derivatives and reduced compounds.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. As a reducing agent, it donates hydrogen atoms to other molecules, facilitating reduction reactions. It also interacts with specific molecular targets and pathways, such as blocking heme synthesis and preventing the induction of hepatic heme oxygenase-1 in biological systems .

Comparison with Similar Compounds

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester groups and its applications in various fields of research and industry.

Properties

CAS No.

55470-81-0

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

dibutyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H27NO4/c1-5-7-9-21-16(19)14-11-15(13(4)18-12(14)3)17(20)22-10-8-6-2/h18H,5-11H2,1-4H3

InChI Key

UASRSUHLPPAVPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCC)C)C

Origin of Product

United States

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